molecular formula C22H27NO4 B2839609 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone CAS No. 1021205-98-0

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2839609
CAS No.: 1021205-98-0
M. Wt: 369.461
InChI Key: VYFBQXYIMTUZTP-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxyl and methoxy functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone typically involves multiple steps, including the formation of the core phenyl structure, introduction of the piperidinyl group, and subsequent functionalization with hydroxyl and methoxy groups. Common synthetic routes may involve:

    Aromatic substitution reactions: to introduce the hydroxyl and methoxy groups.

    Nucleophilic substitution reactions: to attach the piperidinyl group.

    Oxidation and reduction reactions: to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Lacks the piperidinyl group, which may affect its biological activity.

    1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone: Similar structure but with a methyl group instead of the piperidinyl group.

Uniqueness

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of the piperidinyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2,4-dihydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-15-4-3-11-23(13-15)14-19-20(24)10-9-18(22(19)26)21(25)12-16-5-7-17(27-2)8-6-16/h5-10,15,24,26H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFBQXYIMTUZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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